molecular formula C17H23FN6O2 B10856826 Pde9-IN-1

Pde9-IN-1

Cat. No.: B10856826
M. Wt: 362.4 g/mol
InChI Key: HOQGZKUBNCAZBE-MNOVXSKESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PDE9-IN-1 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its selectivity and potency. One common synthetic route includes the formation of a pyrazolo[3,4-d]pyrimidine core, which is then functionalized with various substituents to achieve the desired inhibitory activity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

PDE9-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential therapeutic applications. These derivatives are often tested for their inhibitory activity and selectivity to identify the most promising candidates for further development .

Scientific Research Applications

PDE9-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of phosphodiesterase 9 in various biochemical pathways.

    Biology: Investigated for its effects on cellular signaling and gene expression.

    Medicine: Explored as a potential therapeutic agent for treating neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

PDE9-IN-1 exerts its effects by selectively inhibiting phosphodiesterase 9, an enzyme responsible for hydrolyzing cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate within cells, leading to enhanced signaling through the cyclic guanosine monophosphate-dependent pathways. This can result in various physiological effects, such as improved cognitive function, reduced inflammation, and enhanced cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to PDE9-IN-1 include:

Uniqueness

This compound is unique due to its high selectivity and potency as a phosphodiesterase 9 inhibitor. Its unique structural features, such as the specific functional groups and core structure, contribute to its superior inhibitory activity and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C17H23FN6O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-cyclopentyl-6-[[(2R)-1-[(3S)-3-fluoropyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H23FN6O2/c1-10(16(26)23-7-6-11(18)9-23)20-17-21-14-13(15(25)22-17)8-19-24(14)12-4-2-3-5-12/h8,10-12H,2-7,9H2,1H3,(H2,20,21,22,25)/t10-,11+/m1/s1

InChI Key

HOQGZKUBNCAZBE-MNOVXSKESA-N

Isomeric SMILES

C[C@H](C(=O)N1CC[C@@H](C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Canonical SMILES

CC(C(=O)N1CCC(C1)F)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2

Origin of Product

United States

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